Ethyl 4-methylthiazole-2-carboxylate
Overview
Description
Ethyl 4-methylthiazole-2-carboxylate is a chemical compound with the CAS Number: 7210-73-3 . It has a molecular weight of 172.23 and its IUPAC name is ethyl 4-methyl-1H-1lambda3-thiazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-methylthiazole-2-carboxylate is 1S/C7H10NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4,11H,3H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.and should be stored at a temperature between 28 C . The compound has a molecular weight of 172.23 .
Scientific Research Applications
Application in Organic Synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylate and its 2-substituted derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They are also intermediates for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .
Method of Application
The conventional synthesis of 4a usually starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule . This two-step synthesis was limited by the tedious work-ups and low overall yield .
Results or Outcomes
The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .
Application in Neuroprotection and Anti-neuroinflammatory Agents
Ethyl 4-methylthiazole-2-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
Method of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application in Anticancer Agents
Ethyl 4-methylthiazole-2-carboxylate is used in the synthesis of novel thiazolyl α-aminophosphonate derivatives, which have shown promising anticancer activity .
Method of Application
A new class of thiazolyl α-aminophosphonate derivatives was synthesized by one-pot Kabachnik–Fields reaction of ethyl 2- (3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite under solvent-free conditions using β-cyclodextrin supported sulfonic acid ( β -CD-SO 3 H) as an efficient, reusable and heterogeneous solid acid catalyst .
Results or Outcomes
Compounds showed better anticancer activity when compared with standard drug Adriamycin . Further in-silico target hunting reveals the anticancer activity of the designed compounds by inhibiting DNA topoisomerase II .
Application in Synthesis of Benzaldehyde Derivatives
Ethyl 4-methylthiazole-2-carboxylate can be used in the synthesis of 4-(2-ethyl-4-methylthiazol-5-yl)benzaldehyde .
Method of Application
The synthesis involves a reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .
Results or Outcomes
The product, 4-(2-ethyl-4-methylthiazol-5-yl)benzaldehyde, is a benzaldehyde derivative that can be used in further chemical reactions .
Application in Synthesis of Benzonitrile Derivatives
Ethyl 4-methylthiazole-2-carboxylate can also be used in the synthesis of 2-(2-ethyl-4-methylthiazol-5-yl)benzonitrile .
Method of Application
The synthesis details are not provided in the source, but it typically involves a reaction of the ethyl 4-methylthiazole-2-carboxylate with other reagents under specific conditions .
Results or Outcomes
The product, 2-(2-ethyl-4-methylthiazol-5-yl)benzonitrile, is a benzonitrile derivative that can be used in further chemical reactions .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methyl-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWKNFZGGQBYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340778 | |
Record name | Ethyl 4-methylthiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylthiazole-2-carboxylate | |
CAS RN |
7210-73-3 | |
Record name | Ethyl 4-methylthiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-methyl-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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